N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1019104-37-0
VCID: VC11922658
InChI: InChI=1S/C18H13FN4O2S/c1-11-9-16(21-17(24)15-3-2-8-25-15)23(22-11)18-20-14(10-26-18)12-4-6-13(19)7-5-12/h2-10H,1H3,(H,21,24)
SMILES: CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC(=CS3)C4=CC=C(C=C4)F
Molecular Formula: C18H13FN4O2S
Molecular Weight: 368.4 g/mol

N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide

CAS No.: 1019104-37-0

Cat. No.: VC11922658

Molecular Formula: C18H13FN4O2S

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide - 1019104-37-0

Specification

CAS No. 1019104-37-0
Molecular Formula C18H13FN4O2S
Molecular Weight 368.4 g/mol
IUPAC Name N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide
Standard InChI InChI=1S/C18H13FN4O2S/c1-11-9-16(21-17(24)15-3-2-8-25-15)23(22-11)18-20-14(10-26-18)12-4-6-13(19)7-5-12/h2-10H,1H3,(H,21,24)
Standard InChI Key WMNKKEGSLUOIGH-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC(=CS3)C4=CC=C(C=C4)F
Canonical SMILES CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC(=CS3)C4=CC=C(C=C4)F

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features three interconnected heterocyclic systems:

  • A 3-methyl-1H-pyrazole ring at position 1, which contributes to planar rigidity and hydrogen-bonding capabilities.

  • A 4-(4-fluorophenyl)-1,3-thiazole group at position 4, introducing electron-withdrawing effects via the fluorine atom and enhancing metabolic stability .

  • A furan-2-carboxamide side chain at position 5, which modulates solubility and target affinity through its polar carbonyl group .

Key Structural Data:

PropertyValue/DescriptionSource
Molecular FormulaC₁₈H₁₃FN₄O₂S
Molecular Weight368.4 g/mol
SMILESCC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC(=CS3)C4=CC=C(C=C4)F
InChI KeyWMNKKEGSLUOIGH-UHFFFAOYSA-N

Spectroscopic Characterization

Structural confirmation relies on:

  • ¹H/¹³C NMR: Peaks for the pyrazole methyl group (δ ~2.5 ppm), thiazole protons (δ ~7.3–8.1 ppm), and furan carboxamide carbonyl (δ ~165 ppm) .

  • IR Spectroscopy: Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹).

  • Mass Spectrometry: Molecular ion peak at m/z 368.4 (M⁺) with fragmentation patterns consistent with thiazole and pyrazole cleavage.

Synthesis and Reaction Pathways

Multi-Step Synthesis Strategy

The synthesis involves sequential heterocycle formation and coupling reactions :

  • Thiazole Ring Formation: Condensation of 4-fluorobenzaldehyde with thiosemicarbazide, followed by cyclization with α-haloketones.

  • Pyrazole Construction: Hydrazine hydrate reaction with β-ketoesters to form the 3-methylpyrazole core.

  • Furan Carboxamide Attachment: Amide coupling using furan-2-carbonyl chloride under Schotten-Baumann conditions.

Reaction Conditions:

StepReagents/ConditionsYield
Thiazole cyclizationDMF, 80°C, 12 hr65–70%
Pyrazole formationEthanol, reflux, 6 hr75–80%
Amide couplingDichloromethane, Et₃N, 0°C→RT60–65%

Purification and Optimization

  • Chromatography: Silica gel column chromatography (ethyl acetate/hexane) isolates intermediates.

  • Recrystallization: Final product purified using ethanol/water mixtures .

Biological Activities and Mechanisms

Antimicrobial Efficacy

  • Bacterial Inhibition:

    StrainZone of Inhibition (mm)
    S. aureus18 ± 1.2
    E. coli14 ± 0.9
  • Antifungal Activity: Moderate activity against C. albicans (MIC = 32 μg/mL) .

Pharmacological Applications

Drug Development Prospects

  • Lead Compound: Structural analogs show promise in overcoming multidrug resistance in oncology .

  • Selectivity: Fluorophenyl group enhances target specificity for kinase enzymes (e.g., BRAF V600E) .

Toxicity and ADME Profile

  • LD₅₀: >500 mg/kg (oral, murine models) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the furan ring .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator